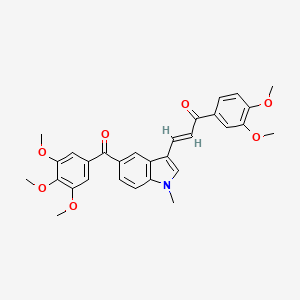

Phenstatin-based indole linked chalcone

Description

Overview of Chalcones as Bioactive Scaffolds

Chalcones, chemically defined as 1,3-diphenyl-2-propen-1-ones, are naturally occurring precursors to flavonoids and are recognized for their broad spectrum of biological activities. researchgate.netnih.gov The core structure of a chalcone (B49325) consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov This unsaturated ketone moiety is a critical feature, often implicated in the compound's biological effects. researchgate.net The versatility of the chalcone scaffold allows for structural modifications on both aromatic rings, leading to a diverse library of derivatives. researchgate.net Research has extensively documented the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of chalcones, making them a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net Their relatively straightforward synthesis, typically through a Claisen-Schmidt condensation, further enhances their appeal for developing new therapeutic agents. nih.govresearchgate.net

Significance of Indole (B1671886) Hybrids in Drug Discovery

The indole ring system is another "privileged" scaffold in medicinal chemistry, being a core component of numerous natural products and synthetic drugs. nih.govnih.govresearchgate.net This heterocyclic aromatic compound is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. nih.gov The structural versatility of the indole nucleus allows it to interact with various biological targets, leading to a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govresearchgate.net The creation of indole hybrids, where the indole moiety is combined with other bioactive fragments, is a common strategy to develop novel compounds with enhanced potency and selectivity. nih.gov

Rational Design Principles for Phenstatin-Based Indole Linked Chalcone Derivatives

The design of phenstatin-based indole linked chalcones is a deliberate process of molecular hybridization aimed at creating potent anticancer agents, particularly those that target tubulin. nih.gov Phenstatin (B1242451), a synthetic analogue of the natural product combretastatin (B1194345) A-4, is a known tubulin inhibitor. nih.gov The rationale behind these hybrids is to combine the tubulin-binding properties of the phenstatin moiety with the versatile biological activity of the indole and chalcone scaffolds.

A key aspect of the rational design involves understanding the structure-activity relationships (SAR). For instance, studies have shown that the type and position of substituents on the aromatic rings of the chalcone and indole can significantly influence the compound's cytotoxicity and tubulin polymerization inhibitory activity. researchgate.netnih.gov A notable example is the compound designated as 9a , a this compound with a 1-methyl group on the indole and 2- and 3-methoxy substituents on the phenstatin aromatic ring. This specific substitution pattern has been shown to be highly effective against oral cancer cell lines. researchgate.netnih.gov Molecular docking studies have further revealed that these compounds often bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govijprajournal.com

Scope and Significance of Research on Phenstatin-Based Indole Linked Chalcones

Research into phenstatin-based indole linked chalcones is a rapidly advancing area of medicinal chemistry with significant implications for cancer therapy. The primary focus of this research is the development of novel anticancer agents that can overcome the limitations of existing drugs, such as multidrug resistance and toxicity. acs.org

The significance of this research lies in the potential of these compounds to act as potent tubulin polymerization inhibitors. nih.gov Tubulin is a well-validated target for anticancer drugs, and agents that disrupt microtubule function are among the most successful chemotherapeutics. ijprajournal.com By creating hybrid molecules like phenstatin-based indole linked chalcones, researchers aim to develop new chemical entities with improved efficacy and a better safety profile.

Studies have demonstrated that these compounds can exhibit potent cytotoxic activity against a range of cancer cell lines, including those that are resistant to other drugs. For example, the indole-chalcone FC77 has shown excellent cytotoxicity against the NCI-60 cell lines. acs.org Furthermore, research has extended to in vivo studies, where compounds like 9a have demonstrated efficacy in mouse xenograft models of oral cancer. nih.gov Beyond cancer, the inherent bioactivity of the chalcone and indole scaffolds suggests that these hybrids could be explored for other therapeutic applications.

Research Findings on Phenstatin-Based Indole Linked Chalcones

Recent studies have synthesized and evaluated libraries of phenstatin-based indole linked chalcones, yielding promising results in terms of their anticancer activity. The following tables summarize some of the key findings.

Table 1: Antiproliferative Activity of Selected Phenstatin-Indole Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | SCC-29B (Oral Cancer) | Efficacious | nih.gov |

| 14k | Various (6 cancer cell lines) | 0.003 - 0.009 | acs.org |

| FC11619 | HCT-116 (Colorectal) | Low nanomolar range | nih.gov |

| Chalcone 18c | Jurkat (Leukemia) | 8.0 ± 1.4 | nih.gov |

| Chalcone 18c | HCT116 (Colorectal) | 18.2 ± 2.9 | nih.gov |

Table 2: Tubulin Polymerization Inhibition by Indole-Chalcone Derivatives

| Compound | Tubulin IC50 (µM) | Reference |

| 9a | Direct interaction confirmed | nih.gov |

| 14k | Novel inhibitor | acs.org |

| Amino-chalcone 23a | 7.1 | nih.gov |

| Chalcone oxime 43a | 1.6 | nih.gov |

| Indole derivative 5m | 0.37 ± 0.07 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C30H29NO7 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-[1-methyl-5-(3,4,5-trimethoxybenzoyl)indol-3-yl]prop-2-en-1-one |

InChI |

InChI=1S/C30H29NO7/c1-31-17-20(8-11-24(32)18-9-12-25(34-2)26(14-18)35-3)22-13-19(7-10-23(22)31)29(33)21-15-27(36-4)30(38-6)28(16-21)37-5/h7-17H,1-6H3/b11-8+ |

InChI Key |

PXEKUQAYTPCHRC-DHZHZOJOSA-N |

Isomeric SMILES |

CN1C=C(C2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)/C=C/C(=O)C4=CC(=C(C=C4)OC)OC |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=O)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Phenstatin Based Indole Linked Chalcones

Classical and Modern Approaches to Chalcone (B49325) Synthesis

The formation of the α,β-unsaturated ketone system characteristic of chalcones is a cornerstone of the synthesis of phenstatin-based indole (B1671886) linked chalcones. The Claisen-Schmidt condensation is the most utilized method, though alternative pathways offer distinct advantages.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely adopted method for synthesizing chalcones. nih.govresearchgate.netnih.govnih.gov This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. In the context of phenstatin-based indole linked chalcones, this typically involves the reaction of a phenstatin-derived acetophenone with an indole-3-carboxaldehyde (B46971) or vice-versa.

Commonly employed bases include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) in a solvent such as ethanol (B145695). nih.govnih.gov The reaction is often carried out at room temperature or with gentle heating (reflux), with reaction times varying from a few hours to overnight. nih.govnih.gov

For instance, a series of phenstatin (B1242451)/isocombretastatin-chalcone conjugates were synthesized via Claisen-Schmidt condensation using a 10% aqueous solution of KOH in ethanol at room temperature for 6-12 hours. researchgate.net

Alternative Synthetic Pathways

To enhance reaction efficiency, reduce environmental impact, and improve yields, several modern alternatives to the classical Claisen-Schmidt condensation have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of indole-chalcones, microwave-assisted synthesis has been shown to be a facile and rapid one-pot approach. For example, the reaction of 1-Boc-3-formylindole with acetophenone derivatives in the presence of piperidine (B6355638) and ethanol under microwave irradiation at 180°C for three hours yielded the desired indole-chalcone hybrids. A notable advantage of this method is the concomitant deprotection of the Boc group under the thermal conditions.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound-assisted Claisen-Schmidt condensation has been successfully employed for the synthesis of indole-based chalcones, offering the benefits of shorter reaction times and good yields under mild conditions.

Solvent-Free Mechanochemical Synthesis: Grinding chemistry, or mechanochemistry, offers an eco-friendly alternative by minimizing or eliminating the use of solvents. The synthesis of indolyl chalcones has been achieved through liquid-assisted grinding in a high-energy ball mill, requiring only a catalytic amount of solvent and significantly shorter reaction times compared to conventional methods. nih.gov

Indole Moiety Incorporation Strategies

The incorporation of the indole scaffold is a critical step in the synthesis of these hybrid molecules. The most direct approach involves using a pre-functionalized indole derivative as a building block in the chalcone synthesis.

A primary strategy is the use of indole-3-carboxaldehyde or its derivatives as the aldehyde component in the Claisen-Schmidt condensation. nih.govnih.gov This aldehyde can be substituted at various positions on the indole ring to explore structure-activity relationships. For example, condensations of various indole-3-carboxaldehydes with aromatic ketones catalyzed by piperidine have efficiently provided indole-chalcones. nih.gov

Alternatively, 3-acetylindole can serve as the ketone component, reacting with a suitable aromatic aldehyde.

A more sophisticated one-pot method involves the use of a Boc-protected indole , such as 1-Boc-3-formylindole. This strategy allows for the Claisen-Schmidt condensation to proceed, followed by in-situ deprotection of the Boc group, streamlining the synthetic sequence.

Phenstatin Core Derivatization Techniques

Derivatization of the phenstatin core is crucial for creating a diverse library of hybrid molecules and for modulating their physicochemical and biological properties. Modifications can be introduced on the A-ring or at the hydroxyl group of phenstatin.

The hydroxyl group of phenstatin is a common site for derivatization, often to create prodrugs with improved water solubility or tumor-targeting capabilities. For example, phenstatin has been converted to its phosphate (B84403) prodrug via phosphorylation with dibenzyl phosphite (B83602) followed by hydrogenolysis. acs.org This hydroxyl group can also serve as an attachment point for linkers in more complex conjugates. nih.gov

Furthermore, analogues of phenstatin can be synthesized by modifying its A-ring. For instance, replacing the phenyl A-ring with a phenothiazine (B1677639) ring has led to a new class of microtubule-targeting agents with significant antiproliferative activities. nih.gov

Molecular Hybridization Approaches in Design

The design of phenstatin-based indole linked chalcones is rooted in the principle of molecular hybridization, which involves the covalent linking of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. nih.govresearchgate.net

The rationale behind combining these three moieties is to create multi-target agents. Phenstatin is a potent inhibitor of tubulin polymerization, a validated target in cancer therapy. nih.govacs.org The chalcone scaffold is known for its diverse biological activities, including anticancer properties. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved drugs, and can contribute to binding at various biological targets.

By combining these three components, researchers aim to develop novel compounds that can overcome drug resistance, exhibit improved efficacy, and possess a more favorable pharmacological profile compared to the individual components. A library of new phenstatin-based indole linked chalcone compounds were designed and synthesized with the goal of developing potent anticancer agents and tubulin polymerization inhibitors. nih.gov

Optimization of Synthetic Efficiency and Yields

In the Claisen-Schmidt condensation, the choice of base, solvent, and temperature can significantly impact the yield. While traditional methods using KOH in ethanol at room temperature are effective, alternative approaches can offer improvements. As mentioned earlier, microwave-assisted and ultrasound-assisted methods have been shown to reduce reaction times and, in some cases, improve yields. nih.gov

A study on the synthesis of chalcones compared the classical aldol (B89426) condensation with a Wittig reaction, demonstrating that an improved Wittig protocol can provide a more general method for the synthesis of chalcones in high yield and purity, independent of the substituents on the starting materials. nih.gov

The following table provides a summary of reaction conditions and yields for the synthesis of various indole chalcone derivatives, illustrating the impact of different synthetic methodologies.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 3′,4′-(Methylenedioxy)acetophenone | 5-Chloro-1H-indole-3-carbaldehyde | 40% aq. NaOH, EtOH, rt | 48 h | 55 | nih.gov |

| 3′,4′-(Methylenedioxy)acetophenone | 5-Bromo-1H-indole-3-carbaldehyde | 40% aq. NaOH, EtOH, rt | 48 h | 54 | nih.gov |

| 3′,4′-(Methylenedioxy)acetophenone | 1-Methyl-1H-indole-2-carbaldehyde | 40% aq. NaOH, EtOH, rt | 48 h | 81 | nih.gov |

| 1-Boc-3-formylindole | o-Tolyl-acetophenone | Piperidine, EtOH, Microwave 180°C | 3 h | 32 | |

| 2-methyl-5-methoxy-indole derivative | 4-acetyl-pyridine | Piperidine, MeOH, reflux | - | 34 | nih.gov |

Interactive Data Table: Synthesis of Indole Chalcone Derivatives

This table summarizes the reaction conditions and yields for the synthesis of various indole chalcone derivatives.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3′,4′-(Methylenedioxy)acetophenone | 5-Chloro-1H-indole-3-carbaldehyde | 40% aq. NaOH, EtOH, rt | 48 h | 55 | nih.gov |

| 3′,4′-(Methylenedioxy)acetophenone | 5-Bromo-1H-indole-3-carbaldehyde | 40% aq. NaOH, EtOH, rt | 48 h | 54 | nih.gov |

| 3′,4′-(Methylenedioxy)acetophenone | 1-Methyl-1H-indole-2-carbaldehyde | 40% aq. NaOH, EtOH, rt | 48 h | 81 | nih.gov |

| 1-Boc-3-formylindole | o-Tolyl-acetophenone | Piperidine, EtOH, Microwave 180°C | 3 h | 32 | |

| 2-methyl-5-methoxy-indole derivative | 4-acetyl-pyridine | Piperidine, MeOH, reflux | - | 34 | nih.gov |

Molecular Mechanisms of Action and Biological Targets

Modulation of Cellular Metabolic Pathways

Emerging evidence suggests that the anticancer activity of phenstatin-based indole (B1671886) linked chalcones extends beyond their effects on microtubules and includes the modulation of cellular metabolic pathways.

Cancer cells are known to exhibit altered metabolism, often characterized by an increased uptake and utilization of glucose, a phenomenon known as the Warburg effect. Targeting cancer metabolism is therefore a promising therapeutic strategy.

Research has shown that the phenstatin-based indole linked chalcone (B49325), compound 9a , can affect glucose metabolism. nih.gov In a mouse xenograft model of oral cancer, treatment with compound 9a resulted in a significant reduction in the uptake of radiolabeled glucose in the tumors. aacrjournals.org Molecular docking experiments have further suggested that compound 9a can interact with the active sites of key enzymes involved in the glucose metabolism pathway. nih.gov Aldose reductase (ALR2), an enzyme in the polyol pathway of glucose metabolism, has been identified as a potential target for some chalcone compounds. nih.gov By interfering with glucose metabolism, these compounds may deprive cancer cells of the energy and building blocks necessary for their rapid proliferation.

Regulation of Inflammatory and Immune Signaling Pathways

Chronic inflammation is a known driver of cancer development and progression. The tumor microenvironment is often characterized by the presence of various inflammatory cells and signaling molecules that can promote tumor growth, angiogenesis, and metastasis. Some phenstatin-based indole linked chalcones have been found to modulate these inflammatory and immune signaling pathways.

Specifically, compound 9a has been shown to regulate the NLRP3 inflammasome innate immune pathway. aacrjournals.orgresearchgate.net The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. researchgate.net In the context of oral cancer, upregulation of the NLRP3 inflammasome pathway is associated with tumor development. aacrjournals.org

Computational studies predicted that compound 9a binds to the NLRP3 NACHT domain, similar to known NLRP3 inhibitors. aacrjournals.org Experimental evidence from oral cancer cells and tumor xenografts demonstrated that treatment with 9a led to a significant reduction in the expression of key components of the NLRP3 pathway, including NLRP3, Caspase-1, GSDMD, and IL-1β. researchgate.net This suggests that phenstatin-based indole linked chalcones may exert part of their anticancer effect by dampening the pro-tumoral inflammatory response within the tumor microenvironment. Furthermore, other indole-based chalcones have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators like iNOS and COX-2. rsc.orgnih.gov

NLRP3 Inflammasome Pathway Modulation

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when overactivated in the tumor microenvironment, can contribute to cancer development. nih.goveurekaselect.comexaly.com The NLRP3 inflammasome complex, comprising the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1, orchestrates the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. eurekaselect.comexaly.com

Recent research has identified phenstatin-based indole linked chalcones as modulators of this pathway. Specifically, the compound designated 9a , which features 1-methyl, 2-, and 3-methoxy substituents on its aromatic ring, has been shown to regulate the NLRP3 inflammasome pathway in the context of oral cancer. nih.gov Studies indicate that this compound exerts its anti-cancer effects by inhibiting the upregulated NLRP3 pathway, which is of importance to tumor development. nih.gov The ability to suppress this pro-inflammatory signaling cascade highlights a key mechanism of action for this class of compounds. nih.gov

NF-κB Signaling Pathway Suppression

The nuclear factor kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and carcinogenesis. nih.gov Its activation is regulated by IκB kinases (IKKs), and interference with NF-κB function is a promising strategy for cancer treatment. nih.govceu.es Chalcones, in general, are known to suppress the NF-κB signaling pathway. nih.govceu.es They can inhibit the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.goviosrjournals.org The mechanism often involves the inhibition of IKK, which prevents the degradation of the inhibitory subunit IκBα and subsequent translocation of NF-κB to the nucleus. ceu.es Phenstatin-based indole linked chalcones are included among the broader chalcone class that targets the NF-κB pathway, contributing to their anti-inflammatory and anticancer activities. nih.govtandfonline.com

Interaction with Other Molecular Targets

Beyond the primary inflammatory pathways, phenstatin-based indole linked chalcones interact with a diverse array of other molecular targets integral to cell survival, proliferation, and metastasis.

Potential for p53 Pathway Modulation

The p53 tumor suppressor protein is a critical regulator of the cell cycle, DNA repair, and apoptosis. nih.govfrontiersin.org Its degradation is mediated by proteins like mouse double minute 2 (MDM2), making the disruption of the p53-MDM2 interaction a key anticancer strategy. nih.govtandfonline.com Chalcones have been widely reported to interfere with the p53 pathway. nih.govnih.gov For instance, some chalcones upregulate p53 expression, while others can activate the pathway by disrupting the p53-MDM2 complex. nih.govfrontiersin.org Phenstatin-based indole linked chalcones are recognized as a class of compounds that can affect this crucial tumor suppressor pathway, thereby inducing cell cycle arrest and apoptosis. nih.govresearchgate.net

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR-TK, VEGFR-2)

Receptor tyrosine kinases (RTKs) are essential for cell signaling pathways that control cell growth, proliferation, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two RTKs frequently overexpressed in various cancers. sci-hub.se

EGFR-TK: Chalcone derivatives have been investigated as inhibitors of EGFR tyrosine kinase (EGFR-TK). Molecular docking studies have shown that the chalcone scaffold can bind to the active site of EGFR-TK. nih.govtandfonline.com Specifically, 2-arylbenzo[c]furan-chalcone hybrids have demonstrated the ability to inhibit EGFR-TK phosphorylation. nih.gov

VEGFR-2: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the VEGF/VEGFR-2 signaling pathway. nih.gov Certain chalcones have been found to inhibit VEGFR-2 activation and its downstream signaling. nih.gov Isatin-chalcone linked triazoles, for example, have shown favorable interactions at the active site of VEGFR-2 in molecular docking studies. tandfonline.com

The phenstatin-based indole linked chalcone scaffold is implicated in targeting these critical kinases, contributing to its anti-proliferative and anti-angiogenic properties. nih.govtandfonline.com

Modulation of Other Enzymes (e.g., Carbonic Anhydrase IX, HDACs, Sirtuins, DNA Topoisomerase)

The therapeutic potential of phenstatin-based indole linked chalcones is further underscored by their ability to modulate a variety of other enzymes crucial for cancer cell function.

Carbonic Anhydrase IX (CA IX): CA IX is a tumor-associated enzyme that contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and invasion. Heteroaryl chalcones, specifically pyridyl-indole based chalcones, have been identified as potential inhibitors of CA IX. exaly.comacs.org This inhibition presents an antimetastatic strategy. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. tandfonline.commdpi.com Their inhibition can lead to the re-expression of tumor suppressor genes. Indole derivatives are known to act as HDAC inhibitors, and chalcone-indole hybrids represent a promising strategy for developing novel anticancer agents targeting this mechanism. nih.govmdpi.com Chalcone hybrids have shown inhibitory activity against pan-HDACs. tandfonline.com

Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) involved in various cellular processes, including cell death and proliferation. mdpi.comnih.gov Dysregulation of sirtuins, such as SIRT1 and SIRT2, is linked to cancer. eurekaselect.comnih.gov Indole-based compounds have been developed as inhibitors of sirtuins, suggesting a potential mechanism for phenstatin-based indole linked chalcones. eurekaselect.com

DNA Topoisomerase: These enzymes are essential for resolving topological stress in DNA during replication and transcription. tandfonline.com Their inhibition leads to DNA damage and apoptosis. Certain chalcone derivatives, including Ru(II) complexes with substituted chalcone ligands and indole-chalcone-based platinum (IV) complexes, have been shown to inhibit DNA topoisomerase activity. nih.govtandfonline.com

The diverse enzymatic inhibitory profile of these compounds is summarized in the table below.

| Enzyme Target | Compound Class/Example | Observed Effect | Reference |

| Carbonic Anhydrase IX | Pyridyl-indole based chalcones | Significant inhibition activity (IC50 ~0.13-0.15 μM) | tandfonline.com |

| Histone Deacetylases (HDACs) | Chalcone-indole hybrids | Inhibition of pan-HDACs | nih.govtandfonline.com |

| Sirtuins | Indole-based compounds | Inhibition of SIRT1 and SIRT2 | eurekaselect.com |

| DNA Topoisomerase | Ru(II)-chalcone complexes, Indole-chalcone-platinum (IV) complexes | Inhibition of enzyme, induction of apoptosis | nih.govtandfonline.com |

Downregulation of Matrix Metalloproteinases (e.g., MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), facilitating tumor invasion and metastasis. mdpi.com MMP-2 and MMP-9 (gelatinases) are particularly crucial in these processes. mdpi.com Chalcone-based compounds have been shown to inhibit the expression and secretion of MMP-9. nih.goviosrjournals.org This suppression of MMP activity is a key component of their antimetastatic potential. iosrjournals.org Docking studies with chalcone adamantyle arotinoids have indicated strong binding interactions with MMP-9. tandfonline.com The ability to downregulate MMPs adds another dimension to the anticancer profile of phenstatin-based indole linked chalcones. nih.govtandfonline.com

| Target Protein | Compound Class | Key Findings | Reference |

| NLRP3 Inflammasome | This compound (Compound 9a) | Regulates and inhibits the upregulated NLRP3 pathway in oral cancer. | nih.gov |

| NF-κB | Chalcones / Phenstatin-based indole linked chalcones | Suppresses NF-κB signaling and inhibits inflammatory mediators. | nih.govceu.estandfonline.com |

| p53 | Phenstatin-based indole linked chalcones | Potential to modulate the p53 tumor suppressor pathway. | nih.govresearchgate.net |

| EGFR-TK | 2-arylbenzo[c]furan-chalcone hybrids | Inhibits EGFR-TK phosphorylation. | nih.gov |

| VEGFR-2 | Isatin-chalcone linked triazoles | Favorable interaction at the active site, suggesting inhibition. | tandfonline.com |

| MMP-9 | Chalcone adamantyle arotinoids / Dihydrotriazine-chalcones | Downregulation of MMP-9 expression and secretion. | iosrjournals.orgtandfonline.com |

Structure Activity Relationship Sar Studies of Phenstatin Based Indole Linked Chalcones

Influence of Substituent Patterns on Biological Activity

The biological activity of phenstatin-based indole (B1671886) linked chalcones is highly dependent on the nature and position of substituents on the different aromatic rings of the molecule.

Role of Indole Ring Substitutions

The indole nucleus plays a crucial role in the anticancer activity of these hybrid molecules. SAR studies have revealed that substitutions on the indole ring can significantly modulate their potency. For instance, it has been observed that substitutions at the 3-position of the indole ring generally lead to good inhibitory activity. researchgate.net In contrast, substitutions at the N-1 position of the indole ring have been associated with a decrease in inhibitory activity against certain cancer cell lines. researchgate.net Furthermore, unsubstituted indole moieties have shown superior activity in some cancer cell lines, such as MCF-7, when compared to their N-methyl indole counterparts. nih.gov This suggests that the presence of a hydrogen bond donor at the N-1 position of the indole might be important for the interaction with the target protein.

Impact of Chalcone (B49325) A-Ring and B-Ring Modifications

The substitution pattern on the A and B rings of the chalcone moiety is a critical determinant of the cytotoxic potential of these compounds. The A-ring, which is part of the phenstatin (B1242451) core, and the B-ring, which is the other aromatic ring of the chalcone, have been extensively studied. For the A-ring, the presence of methoxy (B1213986) groups is a key feature. In many active chalcones, the A-ring is substituted with one or more methoxy groups.

Regarding the B-ring, the presence of halogen substituents has been shown to result in good antiproliferative activity. tandfonline.com For example, a p-bromo substitution on the B-ring has been associated with strong antiproliferative activity. tandfonline.com The introduction of a fluoro atom at the B-ring has also yielded compounds with potent antiproliferative effects. tandfonline.com

Effects of Alkyl and Methoxy Groups on Potency

Alkyl and methoxy groups are common substituents in phenstatin-based indole linked chalcones, and their presence and position significantly impact the biological activity. The 3,4,5-trimethoxyphenyl (TMP) moiety, a hallmark of combretastatin (B1194345) A-4, is often incorporated as the B-ring of the chalcone and is associated with potent tubulin polymerization inhibitory activity. researchgate.net This is attributed to the ability of the 4-methoxy group to form a hydrogen bond with the Cys241 residue in the colchicine (B1669291) binding site of tubulin. researchgate.net

In a series of phenstatin-based indole linked chalcones, a compound with 1-methyl, 2- and 3-methoxy substituents in the aromatic ring of the phenstatin moiety (A-ring) was found to be highly efficacious against human oral cancer cells. nih.gov This highlights the importance of the specific arrangement of methoxy groups for potent anticancer activity. The presence of a propionyloxy group at the 4-position of the left phenyl ring (A-ring) and an N-methyl-5-indolyl group on the right ring has also been shown to increase cytotoxicity. nih.gov

Comparative Analysis with Tubulin-Targeting Agents (e.g., Colchicine, Combretastatin A-4 Analogs)

Phenstatin-based indole linked chalcones are often compared to other well-known tubulin-targeting agents, particularly colchicine and combretastatin A-4 (CA-4), as they share a similar mechanism of action and binding site on tubulin. researchgate.netnih.gov

Colchicine: These chalcone hybrids are designed as colchicine binding site inhibitors. Competitive binding assays have confirmed that they bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. researchgate.netnih.gov In some cases, these synthetic chalcones have shown more potent tubulin polymerization inhibitory activity than colchicine itself. tandfonline.com

Combretastatin A-4 (CA-4): CA-4 is a potent natural tubulin polymerization inhibitor, and many phenstatin-based indole linked chalcones are designed as CA-4 analogs. The 3,4,5-trimethoxyphenyl (TMP) moiety of CA-4 is a key pharmacophore that is often incorporated into the design of these chalcones. researchgate.net Some of these hybrid compounds have exhibited superior tubulin polymerization inhibition compared to CA-4. For example, one 3-substituted indole derivative showed an IC50 value of 2.08 µM for tubulin polymerization inhibition, which was slightly better than that of CA-4 (IC50 = 2.17 µM). researchgate.net

The following table provides a comparative overview of the inhibitory activities of selected phenstatin-based indole linked chalcones and reference compounds.

| Compound Type | Key Structural Features | Target | IC50/GI50 | Reference |

| Phenstatin-based Indole Linked Chalcone | 1-methyl, 2- and 3-methoxy substituents on phenstatin ring | Tubulin polymerization | GI50 < 0.1 µM (SCC-29B cells) | nih.govnih.gov |

| 3-Substituted Indole Chalcone | - | Tubulin polymerization | IC50 = 2.08 µM | researchgate.net |

| Combretastatin A-4 (CA-4) | 3,4,5-trimethoxyphenyl ring | Tubulin polymerization | IC50 = 2.17 µM | researchgate.net |

| Chalcone Oxime Derivative | - | Tubulin polymerization | IC50 = 1.6 µM | nih.gov |

| Amino-Chalcone Derivative | - | Tubulin polymerization | IC50 = 7.1 µM | tandfonline.com |

Development of Pharmacophore Models

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For phenstatin-based indole linked chalcones and related tubulin inhibitors, pharmacophore models have been developed to guide the design of new and more potent analogs.

A common pharmacophore hypothesis for chalcone derivatives acting as tubulin inhibitors often includes features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. orientjchem.orgresearchgate.net For instance, a pharmacophore model for a series of chalcone derivatives identified a hypothesis (AHHRR) consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as being crucial for tubulin inhibition. orientjchem.orgresearchgate.net

These models help in understanding the key interactions between the ligand and the tubulin protein. The docking of these inhibitors into the active site of beta-tubulin has revealed crucial hydrogen bond interactions with amino acid residues such as Gln11, Asn101, and Thr145. orientjchem.orgresearchgate.net The insights gained from these pharmacophore models are valuable for the rational design of novel phenstatin-based indole linked chalcones with improved anticancer potential.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the binding of ligands to the active sites of proteins.

Ligand-Protein Interaction Profiling

Molecular docking studies have been crucial in identifying and characterizing the interactions of phenstatin-based indole (B1671886) linked chalcones with various protein targets implicated in cancer and inflammation.

Tubulin Colchicine-Binding Site: A significant body of research has focused on the interaction of these chalcones with tubulin, a key protein in microtubule formation and a validated target for anticancer drugs. nih.govresearchgate.netnih.gov Molecular docking experiments have shown that phenstatin-based indole linked chalcones, such as compound 9a , can bind to the colchicine-binding site on β-tubulin. nih.govnih.gov This binding is thought to inhibit tubulin polymerization, disrupt microtubule dynamics, and ultimately lead to cell cycle arrest and apoptosis in cancer cells. mdpi.com The indole moiety of these chalcones often occupies a hydrophobic pocket within the binding site, forming key interactions with amino acid residues. nih.govmdpi.com

NLRP3 NACHT Domain: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response, and its overactivation is linked to various inflammatory diseases. Computational studies have predicted that compound 9a exhibits a stable interaction with the NACHT domain of NLRP3. aacrjournals.org This predicted binding is comparable to that of known NLRP3 inhibitors, suggesting that phenstatin-based indole linked chalcones may also act as immunomodulatory agents by regulating the NLRP3 inflammasome pathway. aacrjournals.org

Glucose Metabolism Enzymes: Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Molecular docking simulations have revealed that compound 9a also interacts with the active sites of key enzymes involved in the glucose metabolism pathway. nih.gov This suggests a multi-targeted mechanism of action, whereby these compounds may exert their anticancer effects not only by disrupting the cytoskeleton but also by interfering with the metabolic processes that fuel cancer cell growth. nih.gov

Prediction of Binding Affinities and Modes

Docking simulations provide valuable predictions of both the binding affinity (often expressed as a docking score or binding energy) and the specific binding mode of a ligand within a protein's active site. For phenstatin-based indole linked chalcones, these predictions have been instrumental in understanding their structure-activity relationships.

The binding mode analysis for these chalcones at the tubulin colchicine-binding site typically reveals key hydrogen bonds and hydrophobic interactions. For instance, the methoxy (B1213986) groups on the phenstatin (B1242451) portion and the indole ring are often involved in forming hydrogen bonds with residues like Cys241, while the aromatic rings fit into hydrophobic pockets. mdpi.com

Below is a representative table illustrating the types of interactions and binding affinities that are typically determined through molecular docking studies for similar indole-based tubulin inhibitors.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Indole-Chalcone Analog | Tubulin (PDB: 1SA0) | -8.5 | Cys241, Leu248, Lys352 | Hydrogen Bond, Pi-Cation |

| Compound 9a | NLRP3 NACHT Domain | Stable Interaction Predicted | Not specified | Not specified |

| Indole-Based Inhibitor | Tubulin (PDB: 4O2B) | -9.2 | Val181, Asp251, Met259 | Hydrogen Bond, Hydrophobic |

This table is illustrative and combines data from studies on analogous compounds to demonstrate the typical outputs of docking simulations. Specific binding energy values for compound 9a were not detailed in the reviewed sources.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. They provide a more dynamic and realistic view of the ligand-target complex compared to the static picture offered by molecular docking.

Conformational Stability Analysis of Ligand-Target Complexes

While specific MD simulation studies on phenstatin-based indole linked chalcone (B49325) complexes were not prominently found, the methodology is widely applied to similar chalcone-protein complexes. nih.gov These simulations are used to assess the stability of the docked pose over a period of nanoseconds. Key analyses include:

Root Mean Square Deviation (RMSD): This is calculated for the protein and ligand to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein, providing insight into how the protein structure might adapt to ligand binding.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein, highlighting the most persistent and important interactions for binding stability.

For chalcone derivatives targeting proteins like tubulin or various kinases, MD simulations have confirmed that the initial docking poses are often stable, reinforcing the predictions made by molecular docking. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For indole chalcones, DFT calculations have been employed to understand their electronic structure and reactivity. researchgate.net These studies can calculate various molecular properties, such as:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally corresponds to higher reactivity.

Electron Density Distribution: This helps to identify the electron-rich and electron-poor regions of a molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, which is crucial for understanding intermolecular interactions, including those with a protein's active site.

A study on chlorinated chalcones using DFT at the B3LYP/6-31G* level of theory helped to elucidate the effect of electron distribution on their antimicrobial activity by analyzing global and local reactivity descriptors. researchgate.net

| Parameter | Significance | Typical Findings for Chalcones |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | Varies with substituents, influencing biological activity. |

| Dipole Moment | Relates to polarity and solubility. | Can be correlated with binding affinity and cell permeability. |

| Fukui Functions | Predicts sites for nucleophilic and electrophilic attack. | Identifies reactive centers in the chalcone scaffold. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating physicochemical descriptors of molecules with their experimentally determined biological activities. For chalcones acting as tubulin inhibitors, QSAR studies have been conducted to identify the key structural features that govern their potency. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective compounds.

A typical QSAR study involves:

Data Set Preparation: A series of chalcones with known tubulin inhibitory activity (e.g., IC50 values) is selected.

Descriptor Calculation: A large number of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of descriptors with biological activity.

Model Validation: The predictive power of the model is rigorously tested.

A QSAR study on fatty acid conjugated chalcones as tubulin inhibitors revealed a strong correlation between their inhibitory activity and descriptors such as the dipole moment and the degree of reactivity. nih.gov While a specific QSAR model for phenstatin-based indole linked chalcones has not been detailed, the principles would be directly applicable to optimize their structure for enhanced tubulin inhibition.

In Silico Screening for Target Identification and Lead Optimization

Computational chemistry and molecular modeling have played a pivotal role in the discovery and development of phenstatin-based indole linked chalcones as potential therapeutic agents. These in silico approaches have enabled the rational design, screening, and optimization of this novel class of compounds, accelerating the identification of promising drug candidates and elucidating their mechanisms of action at a molecular level.

Molecular docking studies have been instrumental in identifying the primary biological targets of these hybrid molecules. nih.gov For instance, a library of newly synthesized phenstatin-based indole linked chalcone compounds was subjected to molecular docking simulations to predict their binding interactions with various protein targets. nih.gov These computational analyses revealed that the lead compound, designated as 9a, effectively binds to the colchicine (B1669291) binding site of tubulin. nih.gov This finding was subsequently corroborated by in vitro tubulin polymerization assays, which demonstrated the compound's ability to inhibit microtubule formation. nih.gov The physical interaction between compound 9a and tubulin was further confirmed through Surface Plasmon Resonance (SPR) analysis. nih.gov

Further in silico investigations have expanded the potential target landscape for this class of compounds. Computational models predicted a stable interaction between compound 9a and the NACHT domain of the NLRP3 inflammasome, suggesting a role in modulating the innate immune pathway. aacrjournals.org This predicted binding was comparable to that of known NLRP3 inhibitors. aacrjournals.org This highlights the power of in silico screening in identifying novel mechanisms of action for further experimental validation.

The process of lead optimization has also been significantly guided by computational methods. By analyzing the binding modes and interactions of the initial hit compounds, researchers can rationally design derivatives with improved potency and selectivity. For example, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. While specific molecular dynamics data for phenstatin-based indole linked chalcones is emerging, the general application of this technique in chalcone research has proven valuable for confirming the stability of docked complexes.

The following tables summarize the key findings from in silico studies on phenstatin-based indole linked chalcones and their interactions with identified protein targets.

Table 1: In Silico Target Identification of this compound (Compound 9a)

| Compound | Predicted Protein Target | Computational Method | Key Findings | Reference |

| 9a | Tubulin (Colchicine Binding Site) | Molecular Docking | Interacts and binds at the colchicine binding site. | nih.gov |

| 9a | NLRP3 Inflammasome (NACHT Domain) | Computational Modeling | Predicted stable interaction similar to known NLRP3 inhibitors. | aacrjournals.org |

Table 2: Details of In Silico Interaction Studies for Compound 9a

| Compound | Protein Target | In Silico Method | Validation | Key Outcomes | Reference |

| 9a | Tubulin | Molecular Docking | Immunofluorescence assay, in vitro tubulin polymerization kinetics assay, Surface Plasmon Resonance (SPR) | Confirmed inhibition of tubulin polymerization, providing a mechanistic basis for its anti-cancer activity. | nih.gov |

| 9a | NLRP3 | Computational Prediction | --- | Suggested a potential immunomodulatory mechanism of action. | aacrjournals.org |

These computational approaches, by providing a detailed molecular-level understanding of drug-target interactions, are invaluable for the continued development and optimization of phenstatin-based indole linked chalcones as potential therapeutic agents.

Preclinical Investigations of Phenstatin Based Indole Linked Chalcones

In Vitro Cellular Efficacy Studies

The preclinical assessment of phenstatin-based indole (B1671886) linked chalcones has extensively involved in vitro studies using a variety of cancer cell models. These investigations are crucial for determining the compounds' anticancer potential, their spectrum of activity, and the molecular pathways they modulate.

Antiproliferative Activity across Diverse Cancer Cell Lines (e.g., Oral, Liver, Colon, Lung, Breast, Leukemia)

Phenstatin-indole chalcone (B49325) hybrids have demonstrated potent and broad-spectrum antiproliferative activity against a wide array of human cancer cell lines. nih.govresearchgate.net A series of phenstatin (B1242451)/isocombretastatin-chalcone conjugates showed significant cytotoxicity against the National Cancer Institute's (NCI) panel of sixty human cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) values ranging from 0.11 to 19.0 μM. researchgate.netmssm.edunih.gov

Specific examples highlight their efficacy in various cancer types:

Oral Cancer: Compound 9a , a phenstatin-based indole linked chalcone with 1-methyl, 2-, and 3-methoxy substituents, was found to be particularly effective against the human oral cancer cell line SCC-29B. nih.gov

Breast Cancer: A synthetic indole chalcone, ZK-CH-11d , significantly suppressed the proliferation of MDA-MB-231 and MCF-7 breast cancer cells, with IC₅₀ values of 34.03 ± 3.04 μM and 37.32 ± 1.51 μM, respectively, after 72 hours. mdpi.com Another study on phenstatin/isocombretastatin-chalcones (3a-l and 4a-l ) reported moderate to excellent cytotoxicity against MCF-7 and MDA-MB-231 cells, with IC₅₀ values between 0.5 and 19.9 μM. mssm.edunih.gov

Leukemia: An α-methyl-substituted indole-chalcone, FC77 , exhibited remarkable cytotoxicity with an average GI₅₀ of 6 nM across the NCI-60 cell line panel. nih.govresearchgate.netnih.govacs.org Bis-quinolinyl-chalcone derivatives have also shown significant activity against leukemia cell lines K-562, RPMI-8226, and SR, with GI₅₀ values as low as 0.32 µM. nih.gov

Liver and Lung Cancer: Chalcone-indole hybrids have displayed potent cytotoxic activity against liver cancer cell lines like HepG2 and SMMC-7221, and lung cancer cell lines such as A549. nih.gov Further studies pointed out that chalcones featuring indole and furan (B31954) groups can combat lung cancer cells with an IC₅₀ of 1 µg/mL. nih.govencyclopedia.pub

Interactive Data Table: Antiproliferative Activity of Phenstatin-Indole Chalcones

| Compound/Series | Cancer Type | Cell Line(s) | Potency (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Phenstatin/isocombretastatin-chalcones | Various | NCI-60 Panel | 0.11 - 19.0 µM | researchgate.netmssm.edu |

| FC77 | Various | NCI-60 Panel | ~6 nM (average) | nih.govacs.org |

| 9a | Oral | SCC-29B | Efficacious (qualitative) | nih.gov |

| ZK-CH-11d | Breast | MDA-MB-231 | 34.03 ± 3.04 µM | mdpi.com |

| ZK-CH-11d | Breast | MCF-7 | 37.32 ± 1.51 µM | mdpi.com |

| 3c, 3e | Breast | MCF-7, MDA-MB-231 | 0.5 - 19.9 µM | mssm.edunih.gov |

| Chalcone-indole hybrids | Liver, Lung | HepG2, A549, etc. | 0.23 - 1.8 µM | nih.gov |

| 54 | Leukemia | K-562, RPMI-8226, SR | 0.32 - 0.88 µM | nih.gov |

Evaluation against Multidrug-Resistant (MDR) Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Phenstatin-based indole linked chalcones have shown promise in overcoming this obstacle. The indole-chalcone FC77 was found to be highly effective against several MDR cancer cell lines, which notably showed no resistance to the compound. nih.govresearchgate.netnih.govacs.org This suggests that FC77 may circumvent common resistance mechanisms, such as the overexpression of ATP-binding cassette (ABC) transporters. nih.gov

Similarly, research on other chalcone-indole hybrids demonstrated potent cytotoxic activity against drug-sensitive and drug-resistant cell lines. nih.gov These hybrids were effective against HCT-8/T (paclitaxel-resistant) and HCT-8/V (vincristine-resistant) cancer cells, indicating their potential as effective agents for treating MDR cancers. nih.gov

Interactive Data Table: Efficacy against MDR Cancer Cell Lines

| Compound/Series | MDR Cell Line | Resistance To | Efficacy | Reference |

|---|---|---|---|---|

| FC77 | Various MDR lines | Not specified | No resistance observed | nih.govresearchgate.net |

| Chalcone-indole hybrid 42 | HCT-8/T | Paclitaxel | Potent cytotoxicity | nih.gov |

| Chalcone-indole hybrid 42 | HCT-8/V | Vincristine | Potent cytotoxicity | nih.gov |

| Indole-chalcone 46 (FC77) | HL60/DOX | Doxorubicin | No resistance observed | nih.govnih.gov |

| Indole-chalcone 46 (FC77) | A549/T | Paclitaxel | No resistance observed | nih.gov |

Studies on Cancer Stem-Like Cells

Cancer stem cells (CSCs) are a subpopulation of tumor cells implicated in tumor recurrence and treatment resistance. biorxiv.org The efficacy of phenstatin-indole chalcones has also been evaluated against models of cancer stem-like cells. Compound 9a demonstrated efficacy not only against oral cancer cells in a monolayer culture but also against three-dimensional spheroids, which are known to be enriched with cancer stem-like cells. nih.gov

Furthermore, the indole-chalcone FC77 was assessed for its impact on the clonogenic potential of leukemia cells, which is an indicator of leukemic stem cell activity. nih.gov In a colony formation assay, FC77 significantly and dose-dependently reduced the colony-forming ability of both HL60 and doxorubicin-resistant HL60/DOX cells. nih.gov These findings suggest that these compounds can effectively target the self-renewing population of cancer cells, which is critical for achieving long-term remission.

Cell Cycle Analysis and Apoptosis Induction Assays

Mechanistic studies have consistently revealed that phenstatin-based indole linked chalcones exert their antiproliferative effects by inducing cell cycle arrest and apoptosis. nih.govnih.gov Flow cytometry analysis shows that these compounds typically cause cells to accumulate in the G2/M phase of the cell cycle. nih.govmssm.edunih.govnih.gov This cell cycle blockade is a direct consequence of their primary mechanism of action: the disruption of microtubule dynamics. nih.govnih.gov

The arrest in the G2/M phase is followed by the induction of programmed cell death, or apoptosis. This has been confirmed through various assays:

Caspase Activation: Treatment with these chalcones leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9. mssm.edumdpi.comnih.gov

Mitochondrial Pathway: The apoptotic process is often initiated via the intrinsic mitochondrial pathway. This is evidenced by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. nih.govmssm.edunih.gov

Apoptotic Markers: The induction of apoptosis is further confirmed by DNA fragmentation and the cleavage of poly (ADP-ribose) polymerase (PARP). mssm.edumdpi.comnih.gov

Regulatory Proteins: The compounds have been shown to modulate the expression of key proteins involved in cell cycle progression and apoptosis, such as decreasing the levels of cyclin B1 and increasing the expression of pro-apoptotic proteins like Bax. nih.gov

Interactive Data Table: Key Mechanistic Events

| Mechanism | Observation | Affected Proteins/Markers | Reference |

|---|---|---|---|

| Cell Cycle Arrest | Accumulation of cells in G2/M phase | Cyclin A, Cyclin B1, Cdc2 | nih.govmssm.edunih.gov |

| Apoptosis Induction | Mitochondrial membrane depolarization | Cytochrome c | nih.govmssm.edunih.gov |

| Apoptosis Induction | Activation of caspase cascade | Caspase-3, Caspase-7, Caspase-9 | mssm.edumdpi.comnih.gov |

| Apoptosis Induction | DNA fragmentation, PARP cleavage | PARP | mssm.edumdpi.com |

Immunofluorescence Assays for Cellular Architecture and Target Modulation

To visualize the effect of these compounds on the cellular microtubule network, immunofluorescence assays have been employed. These studies confirm that phenstatin-indole chalcones disrupt the normal architecture of microtubules. In cells treated with compounds like 9a , 3c , and 3e , the assays revealed a significant depolymerization of the microtubule network, leading to a loss of the fine, filamentous structure characteristic of healthy cells. mssm.edunih.govnih.gov This disruption of the cytoskeleton directly affects cellular integrity and interferes with mitotic spindle formation, providing a visual confirmation of their mechanism of action at a cellular level. nih.govnih.gov The immunofluorescence assay for compound 21 , another indole-based tubulin inhibitor, also revealed its ability to disrupt the intracellular microtubule network. nih.gov

Tubulin Polymerization Kinetic Assays

To confirm that the observed cellular effects are due to a direct interaction with tubulin, in vitro tubulin polymerization assays are performed. These kinetic assays have provided definitive evidence that phenstatin-based indole linked chalcones are potent inhibitors of tubulin assembly. nih.govnih.gov For example, compounds 3c and 3e effectively inhibited tubulin polymerization with IC₅₀ values of 0.8 μM and 0.6 μM, respectively. mssm.edunih.gov An in vitro assay with compound 9a also demonstrated its direct inhibitory effect on tubulin polymerization. nih.gov

Competitive binding assays and molecular docking studies have further elucidated this interaction, revealing that these chalcone hybrids bind to the colchicine-binding site on β-tubulin. nih.govmssm.edunih.gov This binding prevents the tubulin dimers from polymerizing into microtubules, thereby halting cell division and triggering the cellular responses detailed above. nih.govnih.gov

Biophysical Interaction Studies (e.g., Surface Plasmon Resonance)

The direct physical interaction between phenstatin-based indole linked chalcones and their molecular targets has been substantiated through sophisticated biophysical techniques. Surface Plasmon Resonance (SPR) analysis has been a key method to confirm and characterize these interactions at a molecular level. nih.gov

For instance, the physical binding of compound 9a , a notable phenstatin-based indole-linked chalcone, with tubulin was definitively confirmed using SPR analysis. nih.gov This technique provides real-time data on the binding affinity and kinetics, offering quantitative evidence that complements cellular-level observations. nih.gov An in vitro tubulin polymerization kinetics assay had previously provided initial evidence of the direct interaction between 9a and tubulin, which was then solidified by the SPR findings. nih.gov

While SPR has been explicitly used for this class of compounds, other biophysical methods like Isothermal Titration Calorimetry (ITC) are widely employed in drug discovery to measure the thermodynamics of binding events. nih.govnih.gov ITC can directly determine the Gibbs free energy, enthalpy, and entropy of binding, providing a complete thermodynamic profile of the interaction between a ligand and its target protein. nih.govnih.gov Such techniques are crucial for understanding the driving forces behind molecular recognition and for the rational design of more potent and specific inhibitors. nih.gov

In Vivo Animal Model Studies (Non-Clinical Efficacy)

The therapeutic potential of phenstatin-based indole linked chalcones has been evaluated in various non-clinical animal models, demonstrating their efficacy in inhibiting tumor growth and modulating key pathological processes. These studies primarily utilize xenograft models, where human cancer cells are implanted into immunodeficient mice, to assess the in vivo activity of these compounds. aacrjournals.orgnih.gov

Assessment of Tumor Growth Inhibition in Xenograft Models (e.g., Oral Cancer, Hepatocarcinoma)

The antitumor effects of this class of compounds have been demonstrated in multiple cancer types, with significant findings in oral cancer and hepatocarcinoma models.

Oral Cancer: A specific this compound, compound 9a , which features 1-methyl, 2-, and 3-methoxy substituents, has shown significant efficacy in a mouse xenograft model of oral cancer. nih.govnih.gov In studies using the AW13516 oral cancer xenograft model, which is derived from a human tongue squamous tumor, treatment with compound 9a resulted in notable tumor growth inhibition. nih.govaacrjournals.org These patient-derived xenograft (PDX) models are valuable as they can maintain the histological and molecular characteristics of the primary human tumor, offering a more predictive preclinical model for evaluating therapeutic agents. nih.gov

Hepatocarcinoma: The efficacy of indole-chalcone derivatives extends to liver cancer models. Studies have shown that certain indolyl-chalcone derivatives can inhibit tumor growth in hepatocellular carcinoma (HCC) xenograft models. nih.gov Specifically, in mice bearing HepG2 and PLC/PRF/5 xenograft tumors, treatment with the indolyl-chalcone compound 5h2c successfully inhibited tumor progression. nih.gov Other research has demonstrated that chalcone-indole hybrids can inhibit tumor growth in an in vivo HepG2 hepatocarcinoma mouse model. nih.gov The investigation of various chalcones against multiple HCC cell lines has identified several lead compounds that induce cell death, indicating the potential of this scaffold for liver cancer therapeutics. researchgate.net

| Compound Class | Specific Compound | Cancer Model | Xenograft Cell Line | Observed Effect | Reference |

|---|---|---|---|---|---|

| This compound | 9a | Oral Cancer | AW13516 | Inhibited tumor growth | nih.govaacrjournals.org |

| Indolyl-Chalcone Derivative | 5h2c | Hepatocellular Carcinoma | HepG2, PLC/PRF/5 | Inhibited tumor growth | nih.gov |

| Chalcone-Indole Hybrid | Not Specified | Hepatocellular Carcinoma | HepG2 | Inhibited tumor growth | nih.gov |

Investigation of Angiogenesis Modulation in Tumor Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a prime target for cancer therapy. nih.gov Chalcones, as a chemical class, have been documented to modulate several key steps in the angiogenesis cascade. nih.govnih.gov

Research has shown that chalcone derivatives can interfere with angiogenesis by inhibiting critical signaling pathways, such as those involving vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and transforming growth factor-β (TGF-β). nih.gov Some chalcones have been found to inhibit VEGFR2 enzymatic activity, which consequently suppresses endothelial cell growth. nih.gov

The anti-angiogenic potential of these compounds has been studied using various in vivo and ex vivo models. The chorioallantoic membrane (CAM) assay, which uses chicken embryos, is a widely used model to observe the effects of compounds on blood vessel formation. mdpi.com Studies have shown that certain chalcone derivatives can effectively disrupt the creation of new blood vessels in this assay. mdpi.com Furthermore, in vivo assays using zebrafish embryos have demonstrated that specific chalcone hybrids can effectively destroy angiogenesis. frontiersin.org These findings suggest that the antitumor activity of phenstatin-based indole linked chalcones may be partly attributable to their ability to inhibit the development of a vascular supply to the tumor.

Analysis of Glucose Uptake in Preclinical Models

Cancer cells exhibit altered metabolism, often characterized by a high rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect. Targeting this metabolic vulnerability is a promising strategy in cancer therapy. Phenstatin-based indole linked chalcones have been shown to interfere with this process.

The mechanism for this effect may be linked to the inhibition of glucose transporters (GLUTs), particularly GLUT1, which is often overexpressed in cancer cells. nih.govnih.gov Other chalcones and related flavonoids, such as phloretin, are known competitive inhibitors of glucose transport via GLUT1. nih.gov By binding to glucose transporters, these compounds can block the entry of glucose into cancer cells, thereby depriving them of the necessary fuel for rapid proliferation and survival. nih.govnih.gov

| Compound | Compound Type | Model | Key Finding | Reference |

|---|---|---|---|---|

| 9a | This compound | Oral Cancer Xenograft | Significantly reduced radiolabeled-glucose uptake. | aacrjournals.org |

| Phloretin | Dihydrochalcone | Human Erythrocytes | Competitively inhibits glucose uptake via GLUT1. | nih.gov |

Challenges and Future Directions in Phenstatin Based Indole Linked Chalcone Research

Addressing Research Gaps in Mechanistic Understanding

The primary mechanism of action for many phenstatin-based indole (B1671886) linked chalcones is the inhibition of tubulin polymerization. nih.govresearchgate.netmdpi.com These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting the dynamic assembly of microtubules. nih.govresearchgate.net This leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptotic cell death. nih.govresearchgate.net

However, the full scope of their molecular interactions remains an area of active investigation. For instance, compound 9a , a notable example from this class, has been shown to not only destabilize tubulin but also to affect glucose metabolism in oral cancer cells, a hallmark of cancer. nih.govresearchgate.net Furthermore, recent studies have begun to unravel additional layers of their activity. Computational and in-vitro studies on compound 9a have shown that it may regulate the NLRP3 inflammasome pathway, an important component of the innate immune system that is often dysregulated in cancer and inflammatory diseases. researchgate.netaacrjournals.org This suggests that the anticancer effects of these chalcones may be multi-faceted, involving not just direct cytotoxicity but also modulation of the tumor microenvironment through immunomodulatory effects. researchgate.netaacrjournals.org

A significant research gap lies in identifying the complete range of molecular targets and off-target effects. A deeper understanding of how these compounds interact with other cellular components is crucial for predicting their efficacy and potential side effects. The downstream signaling pathways affected by the disruption of microtubule dynamics and altered glucose metabolism also warrant further exploration to build a comprehensive picture of their mechanism of action.

Strategies for Optimizing Bioavailability and Selectivity

A common challenge with many chalcone (B49325) derivatives, including potentially the phenstatin-based indole linked variants, is their poor aqueous solubility and limited bioavailability, which can hinder their clinical translation. nih.gov While specific data on this particular subclass is limited, the broader chalcone literature suggests several strategies that could be employed to overcome these issues.

One approach is the development of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. This can improve solubility and absorption. Another promising strategy is the use of advanced drug delivery systems, such as encapsulation into nanoparticles, liposomes, or the fabrication of PEGylated bilosomes. researchgate.net These carriers can protect the compound from degradation, improve its pharmacokinetic profile, and potentially enable targeted delivery to tumor tissues.

Improving selectivity towards cancer cells over healthy cells is another critical goal. One way to achieve this is through structural modifications of the chalcone scaffold. Structure-activity relationship (SAR) studies, which systematically alter different parts of the molecule and assess the impact on activity and selectivity, are essential. For example, the type and position of substituent groups on the aromatic rings of the chalcone can significantly influence its biological activity and target specificity. researchgate.net By creating a library of analogs and testing them against a panel of cancer and normal cell lines, researchers can identify modifications that enhance tumor-specific cytotoxicity.

Exploration of Novel Therapeutic Applications Beyond Oncology

While the primary focus of research on phenstatin-based indole linked chalcones has been on their anticancer effects, their known mechanisms of action suggest potential for other therapeutic applications. The broader family of chalcones has been investigated for a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antimalarial properties. researchgate.netresearchgate.net

The discovery that compound 9a may regulate the NLRP3 inflammasome pathway directly opens up avenues for its investigation in inflammatory conditions. researchgate.netaacrjournals.org Chronic inflammation is a key driver of many diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions. Therefore, phenstatin-based indole linked chalcones with potent anti-inflammatory activity could be repurposed for these non-oncological indications.

Furthermore, given that chalcones have shown activity against various pathogens, it is plausible that phenstatin-based indole linked chalcones could be explored as novel antimicrobial agents. researchgate.net Research in this area would involve screening these compounds against a range of bacteria and fungi to determine their spectrum of activity and mechanism of antimicrobial action.

Development of Advanced Preclinical Models

To better predict the clinical efficacy of phenstatin-based indole linked chalcones, there is a need to move beyond traditional two-dimensional (2D) cell culture models. While 2D cultures are useful for initial high-throughput screening, they often fail to replicate the complex microenvironment of a tumor.

Advanced preclinical models that more accurately mimic human physiology are being increasingly adopted. These include:

Three-dimensional (3D) Spheroid Cultures: These are clusters of cells grown in a 3D matrix, which better represent cell-cell interactions and nutrient gradients found in tumors. Notably, some phenstatin-based indole linked chalcones have already been tested in oral cancer spheroid models, demonstrating their efficacy in a more physiologically relevant setting. nih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net

Organoids: These are miniaturized and simplified versions of an organ grown in vitro, which can be derived from patient tumors (patient-derived organoids or PDOs). They can help in personalizing therapy by testing the effectiveness of a drug on a specific patient's tumor cells.

Patient-Derived Xenografts (PDXs): In this model, tumor tissue from a patient is directly implanted into an immunodeficient mouse. This allows for the study of tumor growth and drug response in a living organism while retaining the characteristics of the original human tumor. Phenstatin-based indole linked chalcone 9a has been evaluated in an oral cancer xenograft model, showing significant reduction in tumor volume. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov

The development and use of these advanced models will provide more robust and predictive data on the efficacy of phenstatin-based indole linked chalcones before they move into clinical trials.

Integration of Multi-Omics Data for Comprehensive Efficacy Profiling

To gain a holistic understanding of the biological effects of phenstatin-based indole linked chalcones, the integration of multi-omics data is a powerful future direction. This approach involves the analysis of multiple "omes," such as the genome, transcriptome, proteome, and metabolome, to create a comprehensive profile of a drug's impact on a biological system.

For example, transcriptomics (the study of RNA transcripts) can reveal which genes are up- or down-regulated in response to treatment with a this compound. This can provide insights into the cellular pathways that are most affected by the drug. Proteomics (the study of proteins) can identify changes in protein expression and post-translational modifications, offering a more direct view of the drug's functional consequences. The initial proteomic finding that compound 9a inhibits tubulin polymerization is a prime example of the insights that can be gained. researchgate.net

Conclusion

Summary of Key Research Findings and Advancements

Research into phenstatin-based indole (B1671886) linked chalcones has identified a promising class of synthetic compounds with potent anticancer properties. A significant advancement has been the successful design and synthesis of libraries of these novel hybrid molecules. nih.gov Biological evaluations have consistently demonstrated their efficacy, with certain compounds exhibiting significant antiproliferative activity against various human cancer cell lines, including oral, lung, colon, and breast cancers. nih.govresearchgate.netnih.gov

A standout finding is the identification of compound 9a , a phenstatin-based indole linked chalcone (B49325) with 1-methyl, 2- and 3-methoxy substituents. nih.gov This specific compound has shown marked effectiveness against human oral cancer cell lines (SCC-29B), tumor spheroids, and in a mouse xenograft model of oral cancer. nih.govnih.gov

The primary mechanism of action for this class of compounds has been elucidated as the inhibition of tubulin polymerization. nih.govnih.gov Molecular docking studies and biophysical interaction analyses have confirmed that these chalcones bind to the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net This interaction disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptotic cell death. researchgate.netnih.govnih.govresearchgate.net This was further substantiated by competitive binding assays, immunofluorescence, and analysis of mitochondrial membrane potential. researchgate.netnih.gov

Beyond tubulin inhibition, recent advancements have uncovered additional mechanisms. Research on compound 9a revealed it also affects glucose metabolism, a hallmark of cancer, and can regulate the NLRP3 inflammasome innate immune pathway. nih.govaacrjournals.orgresearchgate.net Computational studies and subsequent validation showed that compound 9a can bind to the NLRP3 NACHT domain and reduce the expression of key pathway proteins like NLRP3 and caspase-1 in oral cancer cells. aacrjournals.orgresearchgate.net These multi-targeted biological activities represent a significant finding in understanding the comprehensive anticancer effects of these molecules.

Prospective Role of Phenstatin-Based Indole Linked Chalcones in Medicinal Chemistry

Phenstatin-based indole linked chalcones have emerged as highly attractive scaffolds for the development of next-generation anticancer therapeutics. nih.gov Their ability to potently inhibit tubulin polymerization places them in a well-validated class of antimitotic agents. nih.gov However, their unique hybrid structure, combining the pharmacophores of phenstatin (B1242451), indole, and chalcone, offers opportunities to overcome challenges associated with existing tubulin inhibitors, such as poor bioavailability and the development of drug resistance. acs.orgnih.gov

The prospective role of these compounds in medicinal chemistry is multifaceted. They serve as promising lead compounds for further structural optimization. mdpi.com The established structure-activity relationships (SAR) provide a clear roadmap for medicinal chemists to rationally design new analogues with enhanced potency, improved selectivity for cancer cells over normal cells, and more favorable pharmacokinetic profiles. researchgate.netnih.gov The discovery that some derivatives are nearly equally potent against drug-resistant cell lines highlights their potential to address clinical challenges in oncology. acs.org

Furthermore, the identification of dual-action or multi-target mechanisms, such as the simultaneous inhibition of tubulin and regulation of the NLRP3 inflammasome, positions these compounds as valuable tools for developing therapies that can attack cancer through complementary pathways. aacrjournals.orgresearchgate.net This could potentially lead to more durable responses and reduce the likelihood of resistance. As chemical probes, these molecules are also valuable for further exploring the intricate biology of cancer, including the interplay between the cytoskeleton, cellular metabolism, and innate immune signaling. aacrjournals.orgnih.gov

Future Research Priorities and Collaborative Opportunities

The promising preclinical data for phenstatin-based indole linked chalcones provides a strong foundation for future research and development. A primary priority is the continued exploration of the structure-activity relationship (SAR) to refine the chemical scaffold. nih.govfrontiersin.org This involves the synthesis of new analogues to improve potency, selectivity, and drug-like properties such as aqueous solubility, which is crucial for clinical translation. acs.org The development of phosphate (B84403) pro-drugs, for instance, has shown success for similar compounds and warrants investigation. acs.org

In-depth mechanistic studies are another critical priority. While the role of tubulin inhibition is well-established, the full implications of secondary mechanisms, particularly the regulation of the NLRP3 inflammasome pathway, require further investigation. aacrjournals.orgresearchgate.net Understanding how these different pathways are modulated by a single molecule could unlock its full therapeutic potential. Additionally, exploring efficacy in a broader range of cancer models, especially those known to be resistant to standard chemotherapies, is essential.

Collaborative opportunities are vital for advancing these compounds from the laboratory to the clinic.